molecular formula C20H17N3O2 B10756390 2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol

2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol

Cat. No.: B10756390
M. Wt: 331.4 g/mol
InChI Key: UQHINZSKNAAVOZ-UHFFFAOYSA-N
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Description

2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol is an organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.

Preparation Methods

The synthesis of 2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-12-11-21-19-17-16(14-7-3-1-4-8-14)18(15-9-5-2-6-10-15)25-20(17)23-13-22-19/h1-10,13,24H,11-12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHINZSKNAAVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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